molecular formula C17H14N2O5 B7038232 4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid

4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid

Cat. No.: B7038232
M. Wt: 326.30 g/mol
InChI Key: CZZFCZSGXPXVAI-UHFFFAOYSA-N
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Description

4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid is a complex organic compound that features both a nitro group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of isoquinoline to introduce the nitro group. This is followed by the reduction of the nitro group to form the corresponding amine. The amine is then subjected to acylation with benzoic acid derivatives to form the final product. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. Catalysts and automated systems are employed to maintain consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated benzoic acid derivatives.

Scientific Research Applications

4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid can be compared with other similar compounds, such as:

    4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.

    4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)aniline: Contains an aniline group, which can affect its reactivity and biological activity.

    4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzamide: Features a benzamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of a nitro group and a benzoic acid moiety, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-16(12-1-3-13(4-2-12)17(21)22)18-8-7-11-5-6-15(19(23)24)9-14(11)10-18/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZFCZSGXPXVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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